2-Methyl-1-(2-phenylethyl)piperidin-4-one
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Overview
Description
2-Methyl-1-(2-phenylethyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and their presence in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-phenylethyl)piperidin-4-one typically involves the reaction of 2-phenylethylamine with 2-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-(2-phenylethyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in pain management and anesthesia.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets in the body. The compound is known to bind to opioid receptors in the central nervous system, similar to other piperidine derivatives. This binding leads to the modulation of pain signals and provides analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Methoxyacetylfentanyl: Another fentanyl analogue with similar pharmacological properties.
2-Fluoroisobutyrfentanyl: A fluorinated analogue of fentanyl with enhanced potency.
Uniqueness
2-Methyl-1-(2-phenylethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its structure allows for selective binding to opioid receptors, making it a valuable compound in pain management research .
Properties
CAS No. |
108897-27-4 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-methyl-1-(2-phenylethyl)piperidin-4-one |
InChI |
InChI=1S/C14H19NO/c1-12-11-14(16)8-10-15(12)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
SZJQMZDYUNZCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCN1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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